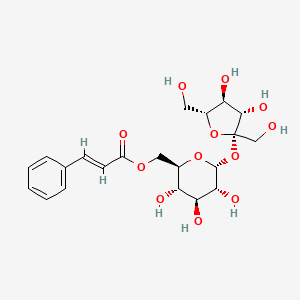

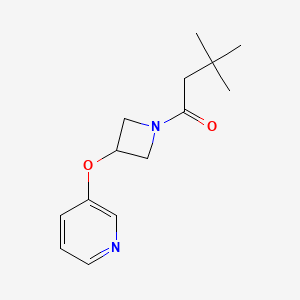

Sibirioside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

シビリオシドAの調製は、一般的に玄参からの抽出を伴います。 抽出プロセスには、イオントラップ飛行時間多段質量分析法(HPLC-ESI-IT-TOF-MS)と組み合わせた高速液体クロマトグラフィー(HPLC)を用いて、化合物を同定および精製することが含まれます . シビリオシドAの化学構造は、核磁気共鳴(NMR)分光法を使用して確認されています .

工業的生産方法

シビリオシドAの工業的生産は、主に天然資源からの抽出に基づいています。 プロセスには、高度なクロマトグラフィー技術を使用して、玄参から化合物を分離および精製することが含まれます . この方法のスケーラビリティにより、研究および潜在的な治療用途向けに化合物を安定的に供給することができます。

化学反応の分析

反応の種類

シビリオシドAは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: 配糖体結合を切断して、アグリコンと糖の部分を生成します。

還元: 官能基を還元型に変換します。

水酸化: 分子にヒドロキシル基を導入します。

メチル化: 分子にメチル基を付加します。

硫酸化: 硫酸基を付加します。

グルコン化: グルコース残基を付加します.

一般的な試薬と条件

シビリオシドAを含む反応には、通常、特定の試薬と条件が必要です。

加水分解: 酸性または酵素的条件。

還元: 水素化ホウ素ナトリウムなどの還元剤。

水酸化: シトクロムP450酵素などの触媒。

メチル化: ヨウ化メチルなどのメチル化剤。

硫酸化: 三酸化硫黄-ピリジン錯体などの硫酸化剤。

グルコン化: グリコシルトランスフェラーゼを用いた酵素的条件.

生成される主な生成物

これらの反応から生成される主な生成物には、SM1、SM2、SM3などのシビリオシドAのさまざまな代謝産物が含まれ、それらは新規化合物として同定されています .

科学的研究の応用

シビリオシドAは、幅広い科学研究において応用されています。

化学: フェニルプロパノイド配糖体の研究における基準化合物として使用されています。

生物学: 代謝経路における役割と、さまざまな組織における分布について調査されています。

作用機序

シビリオシドAの作用機序は、さまざまな分子標的や経路との相互作用を含みます。 心臓、肝臓、脾臓、肺、腎臓、胃、小腸などの組織に広く分布しています . 化合物は、加水分解、還元、水酸化、メチル化、硫酸化、およびグルコン化を含む代謝反応を通じて効果を発揮します . これらの反応により、治療効果に寄与する生物活性代謝産物が生成されます .

類似の化合物との比較

シビリオシドAは、アンゴロシドCなどの他のフェニルプロパノイド配糖体と比較されます。両方の化合物は同様の代謝経路を共有しますが、シビリオシドAは分布と排泄パターンにおいて独特です。 シビリオシドAは主に糞便を通じて排泄されますが、アンゴロシドCは尿を通じて排泄されます . この違いは、薬物動態と潜在的な治療用途という観点から、シビリオシドAの独自性を強調しています。

類似の化合物のリスト

- アンゴロシドC

- アクトエオシド

- フォルシトシドB

- ベルバスコシド

類似化合物との比較

Sibirioside A is compared with other phenylpropanoid glycosides such as angoroside C. While both compounds share similar metabolic pathways, this compound is unique in its distribution and elimination patterns. This compound is mainly eliminated through feces, whereas angoroside C is eliminated through urine . This distinction highlights the uniqueness of this compound in terms of its pharmacokinetics and potential therapeutic applications.

List of Similar Compounds

- Angoroside C

- Acteoside

- Forsythoside B

- Verbascoside

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O12/c22-8-12-16(26)19(29)21(10-23,32-12)33-20-18(28)17(27)15(25)13(31-20)9-30-14(24)7-6-11-4-2-1-3-5-11/h1-7,12-13,15-20,22-23,25-29H,8-10H2/b7-6+/t12-,13-,15-,16-,17+,18-,19+,20-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHAUBLELZYXKD-ZJKHXSAOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![N-(1-cyano-1,2-dimethylpropyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide](/img/structure/B2738862.png)

![3-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2738867.png)

![[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B2738870.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)

![{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol](/img/structure/B2738879.png)